An In-depth Technical Guide to 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride
An In-depth Technical Guide to 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride. Synthesizing data from established chemical literature and analogous compounds, this document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the characteristics of the free base, 1-(Pyridin-3-ylmethyl)piperazine, and extrapolates the properties of its more stable and water-soluble dihydrochloride salt, offering insights into its handling, analysis, and utility as a key building block in the synthesis of novel therapeutic agents.
Introduction: The Significance of the Piperazine-Pyridine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, acting on various biological targets.[1] The incorporation of a pyridine ring, as seen in 1-(Pyridin-3-ylmethyl)piperazine, introduces a key aromatic system that can engage in specific interactions with biological macromolecules, making this scaffold particularly valuable in the design of novel therapeutics.[3] This compound serves as a critical intermediate in the synthesis of agents targeting the central nervous system, among other applications.[3][4]
This guide focuses on the dihydrochloride salt of 1-(Pyridin-3-ylmethyl)piperazine, a form often preferred in research and development due to its enhanced stability and solubility in aqueous media compared to the free base.[5][6]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride is essential for its effective use in research and synthesis. The following data is a consolidation of information on the free base and related piperazine salts.
Core Compound: 1-(Pyridin-3-ylmethyl)piperazine (Free Base)
| Property | Value | Source(s) |
| CAS Number | 39244-80-9 | [3][7] |
| Molecular Formula | C₁₀H₁₅N₃ | [3][7] |
| Molecular Weight | 177.25 g/mol | [3][7] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥ 97% (GC) | [3] |
| Storage Conditions | 0-8 °C | [3] |
Dihydrochloride Salt: 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride
The dihydrochloride salt is formed by the reaction of the free base with two equivalents of hydrochloric acid. This conversion significantly alters the physical properties of the compound.
| Property | Extrapolated/Typical Value | Rationale/Source(s) |
| Appearance | White to off-white crystalline solid | Based on typical properties of amine hydrochlorides.[5][8] |
| Solubility | Freely soluble in water; soluble in polar organic solvents like methanol and ethanol. | Amine salts exhibit increased polarity, leading to higher aqueous solubility.[6][9][10][11] |
| Stability | More stable than the free base, particularly against oxidation and degradation. | Salt formation increases the stability of piperazine compounds.[5] |
| Hygroscopicity | Likely hygroscopic. | A common characteristic of hydrochloride salts. |
Synthesis and Purification
The synthesis of 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride is typically a two-step process involving the formation of the free base followed by its conversion to the dihydrochloride salt.
Synthesis of 1-(Pyridin-3-ylmethyl)piperazine (Free Base)
A common synthetic route involves the reductive amination of 3-pyridinecarboxaldehyde with piperazine.
Caption: Synthesis of the free base via reductive amination.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as dichloromethane, add piperazine (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure free base.
Formation of the Dihydrochloride Salt
The purified free base is then converted to its dihydrochloride salt.
Caption: Conversion of the free base to the dihydrochloride salt.
Experimental Protocol:
-
Dissolution: Dissolve the purified 1-(Pyridin-3-ylmethyl)piperazine free base in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid (2 equivalents), for instance, as a solution in the same solvent, to the stirred solution of the free base.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Isolation: Collect the solid precipitate by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities. Dry the product under vacuum to obtain the final 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride.
Analytical Characterization
To ensure the identity and purity of the synthesized 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride, a combination of analytical techniques should be employed.
| Analytical Method | Expected Observations/Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons. The spectra will show characteristic peaks for the pyridine and piperazine moieties. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 178.13 for [M+H]⁺).[12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule, such as N-H stretches (from the protonated amines), C-H stretches, and C=N and C=C stretches from the pyridine ring. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. A single major peak should be observed under appropriate chromatographic conditions. |
| Gas Chromatography (GC) | Can be used for purity assessment, particularly for the more volatile free base.[13][14] |
| Elemental Analysis | To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should correspond to the theoretical values for C₁₀H₁₇Cl₂N₃. |
Applications in Research and Development
1-(Pyridin-3-ylmethyl)piperazine and its salts are valuable building blocks in the synthesis of a wide range of biologically active molecules.[3]
-
Neuropharmacology: This scaffold is a key component in the development of novel therapeutic agents targeting neurological and psychiatric disorders.[3][4] It is used in the synthesis of compounds that modulate neurotransmitter systems, such as serotonin and dopamine receptors.[4]
-
Oncology: The piperazine-pyridine motif has been explored in the design of anti-cancer agents.[3]
-
Organic Synthesis: It serves as a versatile intermediate for the creation of more complex molecules due to the reactive nature of the secondary amine in the piperazine ring.[3]
-
Coordination Chemistry: The nitrogen atoms in the piperazine and pyridine rings can act as ligands, allowing for the formation of coordination complexes with various metals.[3][15]
Safety and Handling
As a laboratory chemical, 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety goggles, to avoid skin and eye contact.[16][17]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or aerosols.[16]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[19]
Conclusion
1-(Pyridin-3-ylmethyl)piperazine dihydrochloride is a compound of significant interest to the scientific community, particularly in the realm of drug discovery and development. Its favorable chemical properties, including enhanced stability and solubility as a dihydrochloride salt, make it a practical and valuable synthetic intermediate. This guide provides a foundational understanding of its characteristics, synthesis, and applications, serving as a resource for researchers aiming to leverage this versatile molecular scaffold in their scientific endeavors.
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